Cas no 73854-03-2 (Benzenemethanol, a-ethyl-4-methyl-, (S)-)

Benzenemethanol, a-ethyl-4-methyl-, (S)- structure
73854-03-2 structure
Product Name:Benzenemethanol, a-ethyl-4-methyl-, (S)-
CAS No:73854-03-2
MF:C10H14O
MW:150.217563152313
MDL:MFCD16621860
CID:541895
PubChem ID:2793873
Update Time:2025-07-13

Benzenemethanol, a-ethyl-4-methyl-, (S)- Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanol, a-ethyl-4-methyl-, (S)-
    • (S)-α-(4'-Methylphenyl)propanol
    • ghl.PD_Mitscher_leg0.796
    • AKOS000125331
    • J-016054
    • 1-(4-Methyphenyl)-propan-1-ol
    • (R)-(+)-1-(4'-Methylphenyl)-1-propanol
    • (S)-alpha-(4'-Methylphenyl)propanol
    • Aethyl-p-tolylcarbinol
    • 1-(4-Methylphenyl)-1-propanol, 97%
    • rac-1-p-tolyl-propan-1-ol
    • 1-(4-Methylphenyl)-1-propanol
    • 1-(4-METHYLPHENYL)-1-PROPANOL 97
    • 1-(4-methylphenyl)propan-1-ol
    • Z228586316
    • N12074
    • 73854-03-2
    • 1-(p-Tolyl)propan-1-ol
    • 25574-04-3
    • 1-(p-Tolyl)-1-propanol
    • AKOS022257888
    • 1-p-tolylpropan-1-ol
    • SCHEMBL874873
    • CS-0216650
    • EN300-53617
    • ZBDUWPZEVMGAMD-UHFFFAOYSA-N
    • DTXSID20383165
    • MDL: MFCD16621860
    • Inchi: 1S/C10H14O/c1-3-10(11)9-6-4-8(2)5-7-9/h4-7,10-11H,3H2,1-2H3
    • InChI Key: ZBDUWPZEVMGAMD-UHFFFAOYSA-N
    • SMILES: OC(CC)C1C=CC(C)=CC=1

Computed Properties

  • Exact Mass: 150.104465066g/mol
  • Monoisotopic Mass: 150.104465066g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 103
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 20.2Ų

Benzenemethanol, a-ethyl-4-methyl-, (S)- Pricemore >>

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